3-(4-Nitrophenyl)piperidine
Overview
Description
3-(4-Nitrophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom The compound this compound features a piperidine ring substituted with a 4-nitrophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)piperidine typically involves the nucleophilic substitution reaction between piperidine and 4-nitrochlorobenzene. The reaction is carried out under reflux conditions in the presence of a base such as sodium carbonate. The general reaction scheme is as follows:
4-Nitrochlorobenzene+Piperidine→this compound
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. The reaction is typically conducted under an inert atmosphere to prevent oxidation and other side reactions.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Nitrophenyl)piperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Oxidation: The piperidine ring can be oxidized to form lactams under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Oxidation: Sodium chlorite in the presence of a carbon dioxide atmosphere.
Major Products:
Reduction: 3-(4-Aminophenyl)piperidine.
Substitution: Various N-substituted piperidine derivatives.
Oxidation: Piperidin-2-one derivatives.
Scientific Research Applications
3-(4-Nitrophenyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)piperidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The nitrophenyl group can interact with specific molecular targets, leading to the modulation of biological pathways. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its target.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the nitrophenyl group.
3-(4-Aminophenyl)piperidine: The reduced form of 3-(4-Nitrophenyl)piperidine.
4-Nitropiperidine: A similar compound with the nitro group directly attached to the piperidine ring.
Uniqueness: this compound is unique due to the presence of the nitrophenyl group at the third position of the piperidine ring. This substitution significantly alters its chemical and biological properties compared to other piperidine derivatives. The nitrophenyl group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-(4-nitrophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h3-6,10,12H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEPNLVXIOKMEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591247 | |
Record name | 3-(4-Nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19733-55-2 | |
Record name | 3-(4-Nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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